molecular formula C13H8Cl2O3 B6407397 4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid CAS No. 1261970-63-1

4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6407397
CAS No.: 1261970-63-1
M. Wt: 283.10 g/mol
InChI Key: YSLABMUTGSMBJJ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLABMUTGSMBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691231
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-63-1
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid typically involves the chlorination of 2-hydroxybenzoic acid (salicylic acid) followed by further functionalization. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the phenyl ring. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The compound can be reduced to form a dihydroxy derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2-hydroxybenzoic acid
  • 4-(3,5-Dichlorophenyl)-2-hydroxybenzoic acid
  • 4-(2,5-Dichlorophenyl)-3-hydroxybenzoic acid

Uniqueness

4-(2,5-Dichlorophenyl)-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds.

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